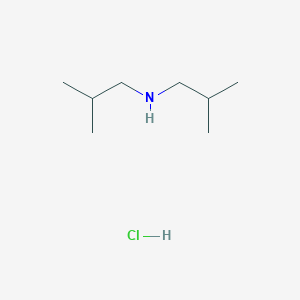

Diisobutylamine hydrochloride

描述

Structure

3D Structure of Parent

属性

IUPAC Name |

2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-7(2)5-9-6-8(3)4;/h7-9H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSBLUHKYYCLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939593 | |

| Record name | 2-Methyl-N-(2-methylpropyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18251-82-6 | |

| Record name | 1-Propanamine, 2-methyl-N-(2-methylpropyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018251826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-N-(2-methylpropyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Diisobutylamine Hydrochloride

Direct Synthesis Approaches for Diisobutylamine (B89472) Hydrochloride

The final step in producing diisobutylamine hydrochloride is a direct acid-base reaction. This process involves the protonation of the basic diisobutylamine molecule by hydrochloric acid.

This compound is the salt formed from the reaction between the secondary amine, diisobutylamine, and hydrochloric acid. nih.gov Diisobutylamine acts as a Brønsted-Lowry base due to the lone pair of electrons on its nitrogen atom, which can accept a proton (H⁺). Hydrochloric acid, a strong acid, serves as the proton donor.

The reaction is a straightforward neutralization: (CH₃)₂CHCH₂NHCH₂(CH₃)₂ + HCl → [(CH₃)₂CHCH₂NH₂CH₂(CH₃)₂]⁺Cl⁻

In this reaction, the nitrogen atom of diisobutylamine is protonated to form the diisobutylammonium cation, with the chloride ion acting as the counter-ion. chemicalbook.comlookchem.com This exothermic reaction results in the formation of a stable salt. chemicalbook.comlookchem.com

The formation of this compound is typically achieved by treating a solution of diisobutylamine with hydrochloric acid. To ensure a pure product and high yield, the reaction is often carried out in a non-aqueous solvent, such as diethyl ether, isopropanol, or acetone. ias.ac.in Gaseous hydrogen chloride can be bubbled through the solution, or a solution of HCl in an organic solvent can be added.

The hydrochloride salt is generally much less soluble in organic solvents than its free base precursor. This difference in solubility allows the product to precipitate out of the solution as it forms, where it can then be easily isolated through filtration, washed with a cold solvent to remove any unreacted starting materials, and dried. Key optimization parameters include controlling the temperature to manage the exothermic nature of the reaction and ensuring a precise stoichiometric addition of hydrochloric acid to prevent the presence of excess acid in the final product.

Precursor Chemistry and Indirect Synthesis Routes to this compound

The synthesis of diisobutylamine itself is a critical precursor step. Industrial production relies on catalytic amination reactions involving starting materials that provide the necessary isobutyl groups.

The most prevalent industrial method for synthesizing diisobutylamine is the reaction of isobutanol with ammonia (B1221849) at high temperatures and pressures over a catalyst. chemicalbook.comlookchem.comchemicalbook.com This process can also yield isobutylamine (B53898) (the primary amine) and triisobutylamine (B74697) (the tertiary amine) as byproducts. smolecule.com

Another significant pathway is reductive amination. This method involves the reaction of isobutyraldehyde (B47883) (an isobutanol-derived intermediate) with ammonia to form an imine, which is then catalytically reduced to yield diisobutylamine. smolecule.comwisconsin.gov This approach can offer improved selectivity compared to direct amination methods. smolecule.com Less common historical methods include the reaction of chloroisobutane with ammonia. patsnap.com

Catalysts are essential for achieving high conversion rates and selectivity in the synthesis of diisobutylamine. For the amination of isobutanol, various metal-based catalysts are employed.

A patented method utilizes a cobalt-based catalyst supported on alumina (B75360). patsnap.com This system operates under specific conditions to maximize the yield of the desired secondary amine. Another highly effective catalytic system involves the use of vanadium-modified Raney® nickel catalysts, which have demonstrated high conversion of isobutanol and excellent selectivity towards diisobutylamine. smolecule.comtaylorfrancis.comgoogle.co.ke Supported nickel catalysts, often on silica (B1680970) or alumina carriers, are also used in industrial processes. smolecule.com

The table below summarizes findings from a study on a vanadium-modified Raney® nickel catalyst for the reductive amination of isobutanol. smolecule.com

| Parameter | Value |

| Catalyst | Vanadium-modified Raney® Nickel |

| Temperature | 240 °C |

| Pressure | 13 bar |

| Isobutanol Conversion | 92% |

| Diisobutylamine Selectivity | 72% |

| Diisobutylamine Yield | 72% |

| Ammonia to Isobutanol Molar Ratio | 1.7 |

| Hydrogen to Ammonia Molar Ratio | 1.9 |

A separate patented process provides details on a cobalt-based catalyst for the same reaction. patsnap.com

| Parameter | Range |

| Catalyst | Cobalt salt on Alumina Carrier |

| Reaction Temperature | 100 - 250 °C |

| Reaction Pressure | 0.5 - 3 MPa |

| Alcohol to Ammonia Molar Ratio | 1:1 to 5:1 |

| Hydrogen to Ammonia Molar Ratio | 2:1 to 4:1 |

This interactive table is based on data from a patented synthesis method.

The reaction between isobutanol and ammonia to form diisobutylamine proceeds through a dehydration mechanism. chemicalbook.comsmolecule.com In this process, the alcohol's hydroxyl group is effectively substituted by an amino group, with the elimination of a water molecule. The reaction occurs over a dehydration catalyst under conditions of high temperature and pressure. chemicalbook.comlookchem.comguidechem.com

The process begins with the formation of the primary amine, isobutylamine, as an intermediate. smolecule.com This intermediate can then react with another molecule of isobutanol to form diisobutylamine, again with the elimination of water. The catalyst facilitates the cleavage of the C-O bond in the alcohol and the formation of the new C-N bond, driving the reaction towards the desired amine products.

Catalytic Pathways for Diisobutylamine Precursor Generation

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to create more environmentally benign and sustainable chemical processes. researchgate.net For the synthesis of this compound, this involves focusing on aspects like solvent choice, atom economy, and waste reduction. researchgate.netmit.edu

Solvent-Free and Reduced-Solvent Methodologies

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. In the context of diisobutylamine synthesis, research has explored solvent-free approaches. For instance, a continuous flow synthesis of diphenhydramine (B27) hydrochloride, an analogous quaternary ammonium (B1175870) salt, has been demonstrated by reacting the precursor streams in the absence of additional solvent at high temperatures, forming the product as a molten salt. mit.edu This approach, if adaptable to this compound, could significantly reduce solvent waste. Additionally, the use of more environmentally friendly solvents, such as ethyl lactate, is being investigated for various organic reactions and could potentially be applied to the synthesis or purification of this compound. dokumen.pub

Atom Economy and Waste Minimization in Synthesis

Strategies to improve atom economy and minimize waste include the use of highly selective catalysts that favor the formation of the desired product and the recycling of by-products or unreacted starting materials. jocpr.comnih.gov For example, in related amine synthesis, the recovery and recycling of ammonium salt by-products have been demonstrated, which can regenerate the amine-borane starting material. nih.gov Minimizing waste is also a critical consideration in preventing the formation of hazardous impurities, such as N-nitrosamines, which can arise from certain reaction conditions and the presence of residual reagents. europa.eu

Purification and Isolation Techniques for Research-Grade this compound

Obtaining high-purity this compound is crucial for its application in research and as a chemical intermediate. lookchem.comnih.gov This necessitates effective purification and isolation techniques.

Crystallization and Recrystallization Methods

Crystallization is a fundamental technique for the purification of solid organic compounds. uct.ac.za It involves dissolving the crude compound in a suitable hot solvent and allowing it to cool, leading to the formation of crystals as the solubility decreases. uct.ac.za Recrystallization further refines this process by dissolving the obtained crystals in a minimal amount of hot solvent and allowing them to re-form, which can effectively remove trapped impurities. uct.ac.zaillinois.edu The choice of solvent is critical for successful crystallization, as the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. For amine hydrochlorides, purification by crystallization from solvents like butanol/ether has been reported. google.com Initiating crystallization can sometimes be aided by scratching the inside of the flask or adding a seed crystal. umass.edu

Chromatographic Separation Techniques

Chromatography encompasses a range of powerful separation techniques based on the differential partitioning of components between a stationary phase and a mobile phase. journalagent.com For the analysis and potential purification of diisobutylamine and its derivatives, gas chromatography (GC) is a well-established method. nih.govchemcoplus.co.jp

In GC, the sample is vaporized and transported by a carrier gas (mobile phase) through a column containing a stationary phase. chemcoplus.co.jp The separation is based on the components' different affinities for the stationary phase. chemcoplus.co.jp For amines, derivatization is often employed to improve their chromatographic behavior. dphen1.com For instance, secondary amines can be converted into their corresponding sulfonamides for GC analysis. nih.gov

High-performance liquid chromatography (HPLC) is another versatile chromatographic technique that uses a liquid mobile phase and a solid stationary phase. journalagent.com It is particularly useful for purifying less volatile or thermally sensitive compounds. journalagent.com Flash chromatography, a rapid form of column chromatography, is also commonly used for the purification of organic compounds. google.com

Table of Chromatographic Data for Diisobutylamine Analysis

| Analytical Method | Column/Stationary Phase | Detector | Observations | Reference |

| Gas Chromatography (GC) | Capillary column coated with OV-101 | Flame Photometric Detector | Selective determination of secondary amines after conversion to sulfonamides. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Not specified | Mass Spectrometer | Determination of trace aliphatic amines after derivatization. | nih.gov |

| Gas Chromatography (GC) | Dual-column system | Not specified | Complete separation of derivatized alkylphenols and amines. | dphen1.com |

Titrimetric Analysis for Purity Assessment

Titrimetric analysis is a fundamental quantitative chemical analysis method employed to determine the concentration of an identified analyte. In the context of this compound, titration serves as a crucial technique for assessing its purity. This is often achieved through non-aqueous and argentometric titrations. tcichemicals.com

One common approach involves the use of potentiometric titration. This method is particularly useful in scenarios where colorimetric indicators are not feasible due to the color of the solution. For instance, in the analysis of isocyanates, an excess of diisobutylamine is reacted with the isocyanate in an inert solvent. The unreacted diisobutylamine is then back-titrated with hydrochloric acid. rsc.orgpsu.edu The use of a potentiometric method, with a glass electrode, allows for the detection of sharp end-points, which can be difficult to determine with colored solutions. rsc.orgpsu.edu

The choice of solvent system is critical for achieving accurate and reproducible results. A mixture of monochlorobenzene and methanol (B129727) has been utilized as a medium for the titration of diisobutylamine with hydrochloric acid. rsc.orgpsu.edu While titrations in this medium with normal (N) solutions of hydrochloric acid provide sharp end-point inflections, the results are less satisfactory with 0.1 N solutions. rsc.orgpsu.edu The addition of about 10% water to the organic medium has been shown to improve the sharpness of the end-points. rsc.orgpsu.edu

Argentometric titration is another method specified for determining the purity of this compound, with a minimum purity requirement of 98.0%. tcichemicals.com This method is based on the precipitation of the chloride ion with a standard solution of silver nitrate.

The table below outlines the key parameters and findings related to the titrimetric analysis of diisobutylamine and its hydrochloride salt.

| Analytical Method | Analyte/Reaction | Titrant | Solvent/Medium | Indication Method | Key Findings |

| Potentiometric Titration | Excess Diisobutylamine (after reaction with isocyanate) | Hydrochloric Acid (HCl) | Monochlorobenzene and Methanol | Potentiometric (Glass Electrode) | Sharp end-points are achieved, avoiding issues with colored solutions. rsc.orgpsu.edu |

| Potentiometric Titration | Diisobutylamine | Hydrochloric Acid (HCl) | Monochlorobenzene-Methanol with ~10% water | Potentiometric (Glass Electrode) | Addition of water provides very sharp end-point inflections. rsc.orgpsu.edu |

| Non-aqueous Titration | This compound | Not specified | Not specified | Not specified | Purity of ≥98.0% is required. tcichemicals.com |

| Argentometric Titration | This compound | Silver Nitrate (AgNO₃) | Not specified | Not specified | Purity of ≥98.0% is required. tcichemicals.com |

It is important to note that for the determination of isocyanate groups, a back-titration method is employed. An excess of a standard solution of di-n-butylamine in toluene (B28343) is added to the sample. After the reaction is complete, the excess amine is titrated with a standard solution of hydrochloric acid. xylemanalytics.com

Advanced Spectroscopic and Structural Elucidation of Diisobutylamine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy of Diisobutylamine (B89472) Hydrochloride

NMR spectroscopy stands as a cornerstone in the structural analysis of diisobutylamine hydrochloride, providing profound insights into its proton and carbon environments.

Proton NMR (¹H NMR) Analysis for Structural Conformation

Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals corresponding to the different types of protons within the molecule. The chemical shifts (δ) are measured in parts per million (ppm) downfield from a standard reference compound. chemicalbook.com

The ¹H NMR spectrum exhibits signals for the methyl (CH₃), methine (CH), and methylene (B1212753) (CH₂) protons of the isobutyl groups, as well as the amine proton (NH). The integration of these signals provides a ratio of the number of protons of each type, confirming the molecular structure. Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets, which further aids in assigning the peaks to specific protons and understanding their connectivity. For instance, the methyl protons typically appear as a doublet, coupled to the adjacent methine proton. The methylene protons, being adjacent to the methine proton, also show splitting patterns. The amine proton's chemical shift and coupling can be influenced by factors such as solvent and concentration.

| Assignment | Shift (ppm) |

| NH | 9.3 |

| CH₂ | 2.81 |

| CH | 2.30 |

| CH₃ | 1.110 |

| Data sourced from ChemicalBook chemicalbook.com |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. libretexts.org Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. libretexts.orglibretexts.org The chemical shifts in ¹³C NMR are also reported in ppm and are indicative of the electronic environment of each carbon atom. libretexts.orglibretexts.org

The spectrum will show separate signals for the methyl (CH₃), methine (CH), and methylene (CH₂) carbons of the isobutyl groups. The positions of these signals are influenced by the hybridization of the carbon atom and the presence of neighboring electronegative atoms. libretexts.org For example, carbons closer to the nitrogen atom will be deshielded and appear at a higher chemical shift. ¹³C NMR spectra are often acquired with proton decoupling, which results in each unique carbon appearing as a single sharp line, simplifying the spectrum and allowing for an accurate count of the different carbon environments. libretexts.org

| Assignment | Shift (ppm) |

| CH₂ | 55.0 |

| CH | 25.5 |

| CH₃ | 20.5 |

| Note: Approximate values based on typical chemical shifts for similar structures. |

Two-Dimensional NMR Techniques for Connectivity

To unambiguously establish the connectivity between protons and carbons, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other. Cross-peaks in a COSY spectrum connect the signals of protons that are on adjacent carbons, thus confirming the spin-spin coupling relationships observed in the 1D ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum links the signal of a proton to the signal of the carbon it is bonded to, providing a definitive assignment of both the ¹H and ¹³C NMR spectra.

These 2D NMR methods are invaluable for resolving any ambiguities in the 1D spectra and providing a complete and accurate picture of the molecular structure of this compound. researchgate.net

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational Analysis of Functional Groups

The IR and Raman spectra of this compound display characteristic absorption bands corresponding to the vibrational modes of its functional groups. nist.gov Key vibrational modes include:

N-H Stretching: The stretching vibration of the N-H bond in the ammonium (B1175870) group typically appears as a broad band in the IR spectrum in the region of 3000-3300 cm⁻¹. This broadening is often due to hydrogen bonding.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ region.

N-H Bending: The bending vibration of the N-H bond is typically found in the 1500-1650 cm⁻¹ range.

C-H Bending: The bending vibrations of the C-H bonds in the methyl and methylene groups give rise to absorptions in the 1350-1470 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond usually appears in the 1000-1250 cm⁻¹ region of the spectrum.

The presence and positions of these bands in both IR and Raman spectra provide strong evidence for the presence of the respective functional groups within the molecule. nist.govrsc.org

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | 3000-3300 |

| C-H Stretch | 2850-3000 |

| N-H Bend | 1500-1650 |

| C-H Bend | 1350-1470 |

| C-N Stretch | 1000-1250 |

| Note: These are general ranges and can vary based on the specific molecular environment and intermolecular interactions. |

Solid-State Spectroscopic Investigations

Solid-state spectroscopic studies of this compound, often conducted using techniques like solid-state NMR and temperature-dependent IR spectroscopy, can provide valuable information about the crystalline structure, intermolecular interactions, and molecular dynamics in the solid phase. rsc.org

Solid-state NMR can reveal details about the different crystalline forms (polymorphs) of the compound and the presence of non-equivalent molecules in the crystal lattice. psu.edu Temperature-dependent IR spectroscopy can be used to study phase transitions and changes in hydrogen bonding patterns as a function of temperature. rsc.org These investigations are crucial for a complete understanding of the material's properties in its solid form.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. The nominal molecular weight of this compound (C₈H₂₀ClN) is 165.70 g/mol . iucr.org

In practice, when analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the hydrochloride salt is typically volatilized, and the resulting mass spectrum corresponds to the free base, diisobutylamine (C₈H₁₉N), which has a molecular weight of 129.24 g/mol . nist.gov The electron ionization (EI) mass spectrum of diisobutylamine is characterized by several key fragment ions that provide structural information. nist.govnih.gov

The fragmentation of amines is dominated by α-cleavage, where the bond beta to the nitrogen atom is broken, leading to the formation of a stable immonium ion. For diisobutylamine, the most prominent fragmentation pathways include:

α-Cleavage: The loss of a propyl radical (•C₃H₇) from the molecular ion (M⁺•) results in the formation of the base peak at a mass-to-charge ratio (m/z) of 86. This is a characteristic fragmentation for amines where the largest alkyl group is lost.

Further Fragmentation: Other significant peaks in the spectrum arise from subsequent fragmentation events. The peak at m/z 57 corresponds to the isobutyl cation ([C₄H₉]⁺), while other smaller fragments are also observed.

The table below summarizes the major ions observed in the mass spectrum of diisobutylamine. nist.govnih.gov

| m/z | Relative Intensity | Proposed Fragment Ion |

| 129 | Low | [C₈H₁₉N]⁺• (Molecular Ion) |

| 86 | High (Base Peak) | [CH₃CH(CH₃)CH₂NH=CH₂]⁺ |

| 57 | Medium | [CH₃CH(CH₃)CH₂]⁺ |

| 41 | Low | [C₃H₅]⁺ |

| 30 | Medium | [CH₂=NH₂]⁺ |

X-ray Diffraction (XRD) Studies for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the angles and intensities of diffracted X-ray beams, one can construct a precise model of the crystal lattice and the molecular structure within it.

These studies reveal that the diisobutylammonium cation forms robust hydrogen bonds between its N-H groups and the counter-anion (e.g., chloride, sulfate, or stannate). iucr.orgresearchgate.netresearchgate.net These interactions are fundamental to the formation and stability of the crystal lattice. The crystal packing is often organized into layers or more complex three-dimensional networks directed by these hydrogen bonds. iucr.orgnih.gov

The table below presents representative crystallographic data from studies on diisobutylammonium salts, illustrating the type of information obtained from SC-XRD analysis. researchgate.netresearchgate.net

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |

| Diisobutylammonium Hydrogen Sulfate (Phase III) | (C₄H₉)₂NH₂ | Triclinic | P-1 | a = 9.77 Å, b = 10.02 Å, c = 14.94 Å, α = 97.5°, β = 101.4°, γ = 114.3° | researchgate.net |

| Bis(diisobutylammonium) salt | (C₈H₂₀N)₂[SnCl₄(C₇H₄Cl₂F₃)₂] | Monoclinic | P2₁/c | a = 12.26 Å, b = 10.83 Å, c = 14.63 Å, β = 108.5° | researchgate.net |

Polymorphism is the phenomenon where a compound can exist in two or more different crystalline forms. d-nb.infoamericanpharmaceuticalreview.com These polymorphs have the same chemical composition but different internal crystal packing, which can lead to variations in physical properties. acs.org Powder X-ray diffraction (PXRD) is a primary tool for identifying and quantifying different polymorphic forms in a sample, as each polymorph yields a unique diffraction pattern. rigaku.comresearchgate.netspectroscopyonline.com

The PXRD pattern is a fingerprint of a crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ) with characteristic relative intensities. google.com Studies on related amine salts, such as diisobutylammonium hydrogen sulfate, have utilized variable-temperature PXRD to identify and characterize different polymorphic phases and the transitions between them. researchgate.net For this compound, a polymorphism screen would involve crystallizing the compound under various conditions and analyzing the resulting solids by PXRD to identify any new crystal forms.

A hypothetical comparison of two polymorphs (Form I and Form II) of this compound is illustrated in the table below, showing how distinct peak positions in their PXRD patterns would allow for their differentiation.

| Form I (Hypothetical) | Form II (Hypothetical) |

| Peak Position (2θ) | Peak Position (2θ) |

| 8.5° | 9.2° |

| 12.3° | 13.1° |

| 17.0° | 16.5° |

| 20.1° | 21.4° |

| 24.6° | 25.0° |

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry employs theoretical principles and computer simulations to model and predict the behavior of molecules. These methods provide insights into properties that can be difficult or impossible to measure experimentally.

Key insights from DFT analysis would include:

Molecular Orbitals: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity.

Electron Density: Mapping the electron density surface would visually confirm the localization of the positive charge on the ammonium group and illustrate how this charge influences the rest of the molecule.

Vibrational Frequencies: DFT can predict vibrational frequencies, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. aip.org

| Computational Parameter | Predicted Information |

| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the tendency to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the tendency to accept electrons. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. |

| Electrostatic Potential Map | Visualizes charge distribution and identifies electrophilic/nucleophilic sites. |

Diisobutylamine is a flexible molecule due to the rotation possible around its C-C and C-N single bonds. Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time, providing a powerful tool for conformational analysis. nih.govmdpi.commun.ca

Analysis of the MD trajectory would yield data on key conformational parameters, such as the distribution of dihedral angles and the radius of gyration, which measures the molecule's compactness. mdpi.com

| Conformational Parameter | Description |

| Dihedral Angle (C-C-N-C) | Describes the rotational orientation around the central C-N bonds. |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the molecule's conformation. |

| Potential Energy | The energy associated with each conformation, allowing for the identification of the most stable states. |

Prediction of Spectroscopic Parameters via Computational Methods

The prediction of spectroscopic parameters through computational methods has become an indispensable tool in modern analytical and structural chemistry. These techniques, primarily rooted in quantum mechanics, allow for the a priori determination of molecular properties, including vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. For this compound, computational approaches provide a powerful means to complement and interpret experimental spectroscopic data. By simulating the molecular structure and its behavior, researchers can gain detailed insights into its electronic and vibrational characteristics.

The most prominent computational methods employed for this purpose are Density Functional Theory (DFT) and, to a lesser extent, Hartree-Fock (HF) theory. grafiati.com DFT methods, particularly those using hybrid functionals like B3LYP, have proven to be highly effective in providing a balance between computational cost and accuracy for a wide range of molecular systems. rsc.orgacs.org These methods model the electron correlation effects, which are crucial for accurate predictions of spectroscopic parameters.

For the structural optimization and prediction of spectroscopic properties of this compound, a typical computational workflow involves defining the initial molecular geometry, often based on known crystallographic data or standard bond lengths and angles. This geometry is then optimized to find the lowest energy conformation. Following optimization, frequency calculations are performed to predict the infrared (IR) and Raman spectra. Similarly, NMR shielding tensors can be calculated to predict the chemical shifts.

In a study on a closely related compound containing the diisobutylammonium cation, specifically [(i-C4H9)2NH2]2Sb2Br8, researchers utilized DFT calculations with the B3LYP functional to predict vibrational frequencies. rsc.org The findings from such studies serve as a valuable reference for understanding what can be expected for this compound, as the vibrational modes of the diisobutylammonium cation are largely retained. The calculations in the study were performed in the harmonic approximation, and it was noted that the calculated wavenumbers were generally shifted to higher values compared to the experimental data, a common observation that can be corrected using scaling factors. rsc.org

The table below presents a comparison of theoretically predicted and experimentally observed vibrational frequencies for the diisobutylammonium cation, which is the core component of this compound. The assignments are based on the analysis of the potential energy distribution (PED).

Table 1: Comparison of Predicted (DFT/B3LYP) and Experimental Vibrational Frequencies (cm⁻¹) for the Diisobutylammonium Cation

| Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| 3290 | 3150 | ν(N-H) stretching |

| 3015 | 2960 | νas(C-H) in CH₃ |

| 2980 | 2935 | νs(C-H) in CH₃ |

| 2940 | 2875 | ν(C-H) in CH |

| 1610 | 1585 | δas(N-H) bending |

| 1475 | 1468 | δas(C-H) in CH₃ |

| 1390 | 1385 | δs(C-H) in CH₃ |

| 1175 | 1170 | ν(C-N) stretching |

Note: Data is derived from studies on compounds containing the diisobutylammonium cation and serves as a representative model for this compound. Predicted values are typically higher than experimental ones due to the harmonic approximation in the calculations. rsc.org

Similarly, computational methods can predict ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the isotropic magnetic shielding constants for each nucleus and referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

The following table shows a comparison between computationally predicted ¹H NMR chemical shifts and available experimental data for this compound.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| N-H₂⁺ | 9.45 | 9.30 |

| N-CH₂ | 2.95 | 2.81 |

| CH | 2.25 | 2.30 |

Note: Experimental data is sourced from publicly available spectral databases. chemicalbook.com Predicted values are obtained through DFT calculations (B3LYP/6-31G(d,p)) and can show slight deviations from experimental values due to solvent effects and the level of theory used.

The congruence between the predicted and experimental data, as illustrated in the tables, underscores the utility and reliability of computational methods in the structural elucidation of this compound. These theoretical calculations not only help in assigning the bands in experimental spectra but also provide a deeper understanding of the molecule's electronic structure and bonding characteristics.

Reactivity and Reaction Mechanisms Involving Diisobutylamine Hydrochloride

Acid-Base Chemistry and Protonation Dynamics.chemicalbook.com

Diisobutylamine (B89472) hydrochloride, as the salt of a secondary amine, exhibits characteristic acid-base properties centered on the nitrogen atom's lone pair of electrons. The chemical reactivity of diisobutylamine is largely governed by this unshared electron pair, which makes it a Brønsted-Lowry base. chemicalbook.comechemi.com In the presence of an acid, the nitrogen atom can accept a proton (H⁺), forming the diisobutylammonium ion. This protonation is a reversible process, and the position of the equilibrium is dependent on the strength of the acid and the surrounding solvent environment.

Diisobutylamine is classified as a weak base. wikipedia.org Its protonated form, the diisobutylammonium ion, is consequently a weak acid. The basicity of diisobutylamine is a key factor in its industrial application as a corrosion inhibitor, where it preferentially reacts with mineral acids present in hydrocarbon streams to form less corrosive salts. wikipedia.org

The transfer of a proton from an acid to diisobutylamine establishes an equilibrium between the neutral amine, the acid, a hydrogen-bonded molecular complex, and an ion pair formed after proton transfer. This can be represented by the following general scheme:

AH + B ⇌ A-H...B ⇌ A⁻...HB⁺ ⇌ A⁻ + HB⁺

A study investigating the interaction between isobutyric acid and diisobutylamine demonstrated that these equilibria are highly sensitive to the surrounding medium. fu-berlin.de In this specific system, the formation of an ionic pair resulting from stoichiometric proton transfer from the acid to the amine was observed. fu-berlin.de The extent of this transfer and the subsequent dissociation of the ion pair are influenced by the properties of the solvent. fu-berlin.de The pKa of diisobutylamine is reported to be approximately 10.91, which indicates that in aqueous environments, the protonated form will be the predominant species in moist soils. echemi.com

The equilibrium constants for the reaction of palladium halide dimers with various amines, including diisobutylamine, have been studied to understand the formation of palladium-amine adducts. acs.org These studies reveal that the strength of the amine, its steric bulk, and the nature of the halide in the palladium complex all influence the position of the equilibrium. acs.org For a series of secondary amines, the relative order of reactivity was determined to be: piperidine (B6355638) > pyrrolidine (B122466) > diethylamine (B46881) > diisobutylamine > dibenzylamine (B1670424) ≈ tert-octylamine (B44039) >> diisopropylamine (B44863) > N-methylaniline. acs.org

The solvent plays a crucial role in mediating acid-base reactions by solvating the different species involved in the equilibrium. The dielectric constant of the solvent and its ability to form hydrogen bonds are particularly important factors.

In the study of the isobutyric acid-diisobutylamine system, it was found that the equilibrium shifts towards the formation of the ion pair not necessarily due to a high dielectric constant of the solvent, but rather due to the solvent's ability to act as a proton donor in hydrogen bond formation. fu-berlin.de For instance, in solvents like dioxane (with a low dielectric constant) and acetonitrile (B52724), which can only act as proton acceptors, the equilibrium is affected differently than in solvents that can donate protons. fu-berlin.de This highlights that specific solvent-solute interactions can be more influential than bulk solvent properties like the dielectric constant.

The basicity of amines is also influenced by inductive effects from their alkyl substituents. Alkyl groups are electron-releasing and increase the electron density on the nitrogen atom, which in turn stabilizes the positive charge upon protonation. d-nb.info In the gas phase, where solvent effects are absent, the basicity of amines generally follows the order of increased alkyl substitution (tertiary > secondary > primary). d-nb.info However, in solution, this order can be altered due to the interplay of inductive effects and solvation effects.

Nucleophilic Reactivity of the Amine Moiety.smolecule.comgoogle.com

The lone pair of electrons on the nitrogen atom not only accounts for the basicity of diisobutylamine but also makes it a potent nucleophile. smolecule.com As a nucleophile, the amine can attack electron-deficient centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is fundamental to its use in various organic synthetic transformations. cymitquimica.comsmolecule.com The steric hindrance provided by the two isobutyl groups can influence its reactivity, sometimes offering advantages in terms of selectivity compared to less bulky amines. researchgate.net

Diisobutylamine, as a secondary amine, readily undergoes alkylation reactions with alkyl halides to form tertiary amines. smolecule.com This is a classic example of its nucleophilic character, where the nitrogen atom displaces the halide from the alkylating agent.

A more advanced application of its nucleophilic and catalytic properties is seen in the direct β-alkylation of saturated aldehydes. princeton.edu In a process combining photoredox catalysis and organocatalysis, diisobutylamine can act as the amine organocatalyst. princeton.edu It first reacts with the aldehyde to form an enamine intermediate. This enamine is then oxidized via a photon-induced process to a β-enaminyl radical, which subsequently attacks a Michael acceptor (the electrophile). princeton.edu The use of a sterically hindered secondary amine like diisobutylamine was found to be crucial for the success of this reaction, as less hindered amines led to undesired side reactions. princeton.edu

| Reaction Type | Role of Diisobutylamine | Key Transformation | Reference |

| Direct β-Alkylation of Aldehydes | Organocatalyst | Forms enamine intermediate, which leads to a β-enaminyl radical for C-C bond formation. | princeton.edu |

| Reaction with Alkyl Halides | Nucleophile | Forms tertiary amines through nucleophilic substitution. | smolecule.com |

Acylation is another fundamental reaction of diisobutylamine, leading to the formation of amides. Primary and secondary amines react with acylating agents like acyl chlorides and acid anhydrides to yield amides. lumenlearning.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

A general method for producing carboxylic acid amides involves the reaction of a primary or secondary amine with a mixed anhydride (B1165640) of boric acid and a carboxylic acid. google.com This process is advantageous as it avoids the formation of strong acids as byproducts, which would otherwise need to be neutralized. google.com Diisobutylamine is listed among the suitable amines for this type of transformation. google.com

The direct condensation of carboxylic acids with amines to form amides typically requires high temperatures (above 160 °C) to overcome the low electrophilicity of the carboxylate anion formed in the initial acid-base reaction. youtube.com However, various catalysts can facilitate this reaction under milder conditions. youtube.comorganic-chemistry.org

In a practical example related to the synthesis of the well-known drug paracetamol, a supplementary document describes a reaction involving N,N-Diisobutylamine, illustrating its use in acylation reactions within a laboratory context. rsc.org

Diisobutylamine can serve as a nucleophile in carbonylation reactions, where carbon monoxide (CO) is incorporated into an organic molecule. These reactions are often catalyzed by transition metals like palladium or copper.

In a study on palladium(II)-catalyzed aminocarbonylation of terminal alkynes, diisobutylamine was used as the amine nucleophile. researchgate.netkfupm.edu.sa The reaction with phenylacetylene, under a carbon monoxide atmosphere and catalyzed by a palladium complex, yielded the corresponding α,β-unsaturated amide. researchgate.net A key finding was that the regioselectivity of the carbonylation was controlled by the nucleophile; with diisobutylamine, the reaction showed excellent regioselectivity towards the gem-isomer (2-acrylamides). researchgate.net

More recently, a copper-catalyzed multicomponent borylamidation of alkenes was developed for the synthesis of γ-boryl amides. rsc.org In this transformation, diisobutylamine hydrochloride was successfully employed as the amine nucleophile. rsc.org The reaction proceeds smoothly, demonstrating the compatibility of the amine salt in this complex, multi-component system that utilizes two molecules of CO to form different functional groups within the final product. rsc.org

| Catalyst System | Reactants | Product Type | Key Finding | Reference |

| Palladium(II) Acetate (B1210297)/dppb | Phenylacetylene, CO, Diisobutylamine | α,β-Unsaturated Amide | High regioselectivity for the gem-isomer. | researchgate.net |

| Copper(I)/DPPE | Alkene, CO, B₂pin₂, Diisobutylamine HCl | γ-Boryl Amide | Successful use of the hydrochloride salt as a nucleophile in a multi-component reaction. | rsc.org |

Carbonylation Reactions and Catalytic Applications

Electrophilic Reactions and Derivatization

Diisobutylamine, as a secondary amine, can react with nitrosating agents to form N-nitrosodiisobutylamine (NDiBA). researchgate.net This reaction is a significant consideration, particularly in environments where secondary amines and nitrosating agents, such as nitrites, may coexist. pharmaexcipients.com N-nitrosamines are a class of compounds that have garnered attention due to the carcinogenic potential of many of its members. chemicalbook.comacs.org

The formation of N-nitrosamines from secondary amines like diisobutylamine is typically facilitated under acidic conditions. pharmaexcipients.comusp.org The generally accepted mechanism involves the following key steps:

Formation of the Nitrosating Agent: In an acidic aqueous solution, nitrite (B80452) ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule can generate the highly reactive nitrosonium ion (NO⁺), which is a potent electrophile. nih.gov

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine (diisobutylamine) acts as a nucleophile and attacks the electrophilic nitrosonium ion. nih.govpjoes.com

Deprotonation: The resulting intermediate then loses a proton to yield the stable N-nitrosamine. pjoes.com

The rate of this reaction is pH-dependent. While acidic conditions are necessary to form the active nitrosating species, very low pH can protonate the amine, reducing its nucleophilicity and thereby slowing the reaction. usp.orgnih.gov Therefore, the optimal pH for nitrosation represents a balance between the formation of the nitrosating agent and the availability of the unprotonated amine. nih.gov

N-Nitrosodiisobutylamine (NDiBA), the product of the nitrosation of diisobutylamine, is a compound of environmental and toxicological concern. nih.gov

Environmental Presence: N-nitrosamines can be found as contaminants in various environmental matrices, including water and air, and can form in food products, especially processed meats, during preparation and processing. acs.orgnih.goveuropa.eu They can be generated from the reaction of secondary amines with nitrites, which are sometimes used as preservatives. nih.gov

Biological Effects: Many N-nitrosamines are known to be potent carcinogens in animal studies. acs.orglgcstandards.com Their carcinogenicity is generally attributed to their metabolic activation by cytochrome P450 enzymes. This metabolic process can lead to the formation of highly reactive species that can alkylate DNA, causing genetic damage and mutations, which can initiate carcinogenesis. N-Nitrosodiisobutylamine has been shown to induce genotoxic effects and has been a subject of toxicological studies. However, some studies have indicated that N-nitrosodiisobutylamine may not be significantly carcinogenic at certain doses in specific animal models. osti.govacs.org It has been observed to cause hemorrhage and other blood-related changes in hamster studies. nih.gov

| Parameter | Value | Species | Reference |

| LD₅₀ (subcutaneous) | 5,600 mg/kg | Hamster | nih.gov |

| Carcinogenicity | Not significantly carcinogenic at tested doses | Sprague-Dawley rats | osti.govacs.org |

| This table presents selected toxicological data and may not be exhaustive. |

Nitrosation Reactions and N-Nitrosamine Formation

Complexation Chemistry and Coordination with Metal Centers

Diisobutylamine, and by extension its hydrochloride salt, can participate in coordination chemistry by acting as a ligand, binding to metal centers to form metal complexes. chemscene.comsmolecule.com The nitrogen atom of the amine possesses a lone pair of electrons that can be donated to a vacant orbital of a metal ion, forming a coordinate covalent bond.

Studies have shown that diisobutylamine can coordinate with various transition metals, including palladium. acs.org The relative binding affinity of diisobutylamine to a palladium center has been investigated and compared to other amines. In one study, the binding constant for diisobutylamine to a palladium(II) complex was found to be lower than that of less sterically hindered amines like hexylamine (B90201) and piperidine, but greater than more hindered amines like diisopropylamine. acs.org This highlights the influence of steric bulk on the coordination ability of the amine.

Formation of Metal-Amine Complexes

This compound is a precursor to diisobutylamine, which functions as a ligand in coordination chemistry, forming complexes with various metal centers. The nitrogen atom's lone pair of electrons can donate to an empty orbital of a metal ion, establishing a coordinate bond. The formation of these metal-amine complexes is a critical step in many catalytic processes.

For instance, in palladium-catalyzed reactions, diisobutylamine can coordinate with the palladium center, forming an active intermediate. researchgate.net Similarly, it has been used in the synthesis of rhenium adsorbents where diisobutylamine is grafted onto graphene oxide. In this application, the amine group, which can be protonated to form a hydrochloride salt, interacts with perrhenate (B82622) anions (ReO₄⁻) through electrostatic attraction, demonstrating a form of metal ion interaction. mdpi.com

The nature of the interaction can range from simple coordination to more complex roles where the amine influences the electronic and steric environment of the metal catalyst. smolecule.com

Table 1: Examples of Metal Interactions with Diisobutylamine

| Metal/System | Type of Interaction | Application | Reference |

|---|---|---|---|

| Palladium(II) | Coordination as a nucleophile | Aminocarbonylation of alkynes | researchgate.net |

| Rhenium (as ReO₄⁻) | Electrostatic attraction | Adsorbent for metal recovery | mdpi.com |

| Nickel(II) | Ligand formation (general amine reaction) | Synthesis of quadridentate ligands | rsc.org |

Ligand Exchange Dynamics and Stability

Ligand exchange is a fundamental process in organometallic chemistry where one ligand in a complex is replaced by another. The stability of the resulting complex and the dynamics of the exchange are influenced by factors such as the electronic and steric properties of the ligands involved. chalmers.se

In the context of chiral phosphoramidite (B1245037) ligands derived from amines, the choice of the amine component, such as diisobutylamine, can significantly impact the stability and stereoselectivity of the resulting metal complex. Studies on phosphoramidite ligands based on a BINOL framework have shown that those incorporating diisobutylamine can be used in asymmetric catalysis, yielding products with moderate enantiomeric excess (32%). chalmers.se This suggests that the diisobutylamino group confers a specific steric and electronic environment to the metal center, influencing the reaction pathway. The stability of phosphines against pyramidal inversion at high temperatures is a key property, in contrast to amines which invert rapidly. chalmers.se

While direct studies on the ligand exchange dynamics of this compound itself are not extensively detailed, the behavior of diisobutylamine-derived ligands provides insight into how the bulky isobutyl groups can affect the coordination sphere of a metal.

Catalytic Activity of this compound in Metal-Catalyzed Reactions

This compound, or the free amine generated from it, plays a significant role as a ligand or co-catalyst in various metal-catalyzed reactions. Its presence can influence the activity, selectivity, and regioselectivity of the catalytic system. smolecule.comresearchgate.net

A notable example is the palladium(II)-catalyzed aminocarbonylation of terminal alkynes. In a system using a Pd(OAc)₂–dppb–p-TsOH catalyst, diisobutylamine acts as the nucleophile. This reaction demonstrates excellent regioselectivity, almost exclusively producing the 2-acrylamides (gem isomer). researchgate.net This high selectivity suggests a specific mechanistic pathway influenced by the diisobutylamine ligand. researchgate.net

Table 2: Catalytic System for Aminocarbonylation with Diisobutylamine

| Catalyst Component | Role |

|---|---|

| Pd(OAc)₂ | Palladium(II) precatalyst |

| dppb (1,4-bis(diphenylphosphino)butane) | Phosphine ligand |

| p-TsOH (p-Toluenesulfonic acid) | Acid promoter |

| Diisobutylamine | Nucleophile/Ligand |

This system was used for the aminocarbonylation of phenylacetylene, yielding the gem isomer with high selectivity. researchgate.net

Furthermore, the structure of the amine catalyst is crucial for its performance. In Mannich-type reactions, the nucleophilicity of the amine and steric hindrance are key factors affecting the yield of the product. semanticscholar.orgresearchgate.net While a study focused on dibutylamine (B89481) acetate found it to be an effective catalyst for the synthesis of methacrolein, it highlighted that amines with significant steric bulk, like diisopropylamine, can have lower catalytic effects despite favorable electronic properties. researchgate.net This principle extends to diisobutylamine, where its steric profile is a critical determinant of its catalytic function.

Electrochemical Studies of this compound Reactions

Electrochemical methods have been employed to investigate reactions involving diisobutylamine, providing insights into reaction mechanisms and potential synthetic applications.

One significant study presents a metal-free electrochemical synthesis of sulfonamides directly from arenes, sulfur dioxide, and an amine, such as diisobutylamine. nih.gov In this process, diisobutylamine was successfully used to synthesize the corresponding sulfonamide with a 63% yield. nih.gov The proposed mechanism involves the initial anodic oxidation of the arene substrate to form a radical cation. This intermediate is then attacked by an amidosulfinate, formed from the amine and SO₂, followed by a second oxidation step to yield the final sulfonamide product. nih.gov

Table 3: Electrochemical Synthesis of a Sulfonamide Using Diisobutylamine

| Reaction Component | Function |

|---|---|

| 1,4-Dimethoxybenzene | Arene substrate |

| Sulfur Dioxide (SO₂) | Sulfur source |

| Diisobutylamine | Amine substrate |

| Boron-Doped Diamond (BDD) | Anode material |

| HFIP–MeCN | Solvent mixture |

This reaction yielded N-(2,5-dimethoxyphenyl)sulfonyl-diisobutylamine at 63%. nih.gov

In another application, electrochemical studies, including linear polarization resistance, open circuit potential versus time, Tafel, and cyclic polarization, were conducted to evaluate the performance of sulfur-based corrosion inhibitors. google.com Among the tested compounds were dithiocarbamates derived from various amines, including diisobutylamine. These electrochemical methods are crucial for determining the corrosion rate and understanding the inhibitory mechanism of such compounds on metal surfaces like copper. google.com

Applications of Diisobutylamine Hydrochloride in Advanced Synthesis and Materials Science

Diisobutylamine (B89472) Hydrochloride as a Reagent in Organic Synthesis

Diisobutylamine hydrochloride and its parent amine, diisobutylamine, are valuable reagents in synthetic organic chemistry. The chemical reactivity is primarily defined by the secondary amine functional group. chemicalbook.com In many reactions, the hydrochloride salt is used as a stable precursor, from which the free amine can be generated in situ for subsequent transformations.

Diisobutylamine, derived from its hydrochloride salt, serves as a key building block for the synthesis of N,N-disubstituted amides. These amide derivatives are formed through the reaction of the secondary amine with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. sphinxsai.com This reaction is a fundamental process in organic chemistry for creating a carbon-nitrogen bond. The resulting N,N-diisobutylamides are utilized in various fields, including the development of pharmacologically active compounds and agricultural chemicals. chemicalbook.comsphinxsai.com

The general synthesis of N,N-diisobutylamides can be represented as follows:

| Reactant 1 | Reactant 2 | Product | Bond Formed |

| Carboxylic Acid Derivative (e.g., R-COCl) | Diisobutylamine | N,N-diisobutylamide | Amide (C-N) |

| Ester (R-COOR') | Diisobutylamine | N,N-diisobutylamide | Amide (C-N) |

In the field of asymmetric synthesis, where the selective production of a single enantiomer is critical, achiral additives can significantly influence the outcome of a reaction. Diisobutylamine has been used as an achiral amine additive to study its effect on enantioselective catalytic systems. For instance, research has explored its impact on the hydrogenation of ethyl pyruvate (B1213749) using a cinchonidine-Pt/Al₂O₃ catalyst system. chemicalbook.com While not a chiral catalyst itself, the presence of an achiral amine like diisobutylamine can modify the reaction environment, affecting the performance and selectivity of the primary chiral catalyst. This application is crucial for understanding and optimizing complex catalytic processes to achieve high enantioselectivity in the synthesis of chiral molecules. nih.govmdpi.com

The application of diisobutylamine extends into materials science, particularly in the context of polymer chemistry. Its basic nature allows it to interact with and modify polymer structures, leading to the development of functional and reprocessable materials.

Research has shown that plastic polymers treated with basic compounds, including diisobutylamine, can undergo rapid decrosslinking of the polymer network. wikipedia.org This process is significant for the development of reworkable and recyclable polymer materials. wikipedia.org The ability to break down the cross-linked structure allows the material to be reformed or for its constituent monomers to be recovered, addressing key challenges in sustainability and the lifecycle of plastic products. wikipedia.orgnorthwestern.edu

Utilization in Polymer Chemistry and Functional Materials

This compound in Industrial Chemical Processes Research

Beyond the laboratory, this compound plays a role in optimizing industrial processes, particularly in the hydrocarbon sector where corrosion presents a significant operational challenge.

In hydrocarbon processing, such as petroleum refining, the presence of mineral acids like hydrochloric acid (HCl) can lead to severe corrosion of equipment. wikipedia.orggoogle.com.pg These acids often originate from residual salts in crude oil. Neutralizing agents are added to combat this, but the formation of amine hydrochloride salts can itself be problematic.

Diisobutylamine is employed as a corrosion inhibitor in hydrocarbon streams that contain residual ammonia (B1221849) or other amines. wikipedia.org Its effectiveness stems from its chemical properties relative to other amines present in the system.

Key aspects of its mechanism include:

Higher Basicity: Diisobutylamine is a stronger base compared to ammonia or other lower molecular weight amines. This causes it to preferentially react with and neutralize any HCl present in the stream. wikipedia.org

Formation of a Less Corrosive Salt: The product of this neutralization is this compound. Because diisobutylamine is a stronger base, its conjugate acid (the diisobutylammonium ion) is weaker. This results in the formation of a salt that is less acidic and consequently less corrosive than ammonium (B1175870) chloride or other amine salts that would otherwise form. wikipedia.org

The table below summarizes the advantage of using diisobutylamine in this context.

| Amine | Relative Basicity | Resulting Salt with HCl | Relative Corrosiveness of Salt |

| Ammonia (NH₃) | Lower | Ammonium Chloride (NH₄Cl) | Higher |

| Diisobutylamine | Higher | This compound | Lower |

This strategic use of diisobutylamine helps to minimize corrosion rates in distillation units and other refining equipment. wikipedia.orggoogle.com

Cleaning Solutions for Semiconductor and MEMS Fabrication

The fabrication of semiconductors and Micro-Electro-Mechanical Systems (MEMS) demands exceptionally clean surfaces, free from particulate, metallic, and organic contaminants. Diisobutylamine is utilized in specialized cleaning formulations designed for these sensitive applications, particularly for surfaces containing titanium nitride. wikipedia.org

In this context, diisobutylamine is part of a cleaning mixture that can include an oxidizing agent, water, and a borate (B1201080) species. wikipedia.org This formulation is engineered to effectively remove a wide range of contaminants without compromising the integrity of delicate materials, such as low-k dielectrics, which are crucial for modern microelectronics. wikipedia.org The basic nature of the amine helps in preventing corrosion and cleaning surfaces efficiently. wikipedia.org The cleaning process is critical as any residue can lead to defects and device failure.

Table 1: Components of a Diisobutylamine-Based Cleaning Formulation

| Component | Role in Cleaning Process | Reference |

|---|---|---|

| Diisobutylamine | Corrosion prevention, cleaning agent for titanium nitride surfaces. | wikipedia.org |

| Oxidizing Agent | Removes organic residues and other contaminants. | wikipedia.org |

| Water | Solvent and rinsing medium. | wikipedia.org |

| Borate Species | Buffering and enhancing cleaning performance. | wikipedia.org |

Fuel Oil Stabilization and Storage Improvement

Commercial fuel oils are susceptible to degradation during transportation and long-term storage, leading to the formation of insoluble sludge and significant discoloration. wikipedia.org These changes diminish the fuel's quality and value. Research has shown that the addition of amine salts containing diisobutylamine can substantially mitigate these degradation processes. wikipedia.org

When used as a stabilizer, this compound helps to inhibit the chemical reactions that lead to the formation of sludge and color bodies. By stabilizing the fuel, it ensures that the product remains within specification for a longer duration, reducing economic losses and ensuring fuel quality for the end-user. wikipedia.org

Table 2: Effect of Diisobutylamine Salts on Fuel Oil Storage

| Fuel Oil Condition | Without Stabilizer | With Diisobutylamine Salt Stabilizer | Reference |

|---|---|---|---|

| Sludge Formation | Prone to significant sludge accumulation over time. | Sludge formation is significantly reduced. | wikipedia.org |

| Discoloration | Tends to darken and discolor during storage. | Change in color is significantly reduced. | wikipedia.org |

| Storage Stability | Limited, leading to potential value loss. | Improved, maintaining fuel quality and value. | wikipedia.org |

This compound in Environmental Chemistry Research

Beyond materials science, diisobutylamine has applications in environmental management, specifically in controlling microbial growth in industrial water systems and in the research of carbon capture technologies.

Control of Microbial Growth in Water Flooding Operations

Water flooding is a common technique in the oil industry to enhance oil recovery. However, the water used can harbor microorganisms, such as sulfate-reducing bacteria, which can cause corrosion, plugging of the reservoir formation, and souring of the oil. Diisobutylamine has been effectively used to control the proliferation of these detrimental microbes. wikipedia.org

Even at low concentrations, diisobutylamine acts as a potent biocide, killing microorganisms present in the water. wikipedia.org Its effectiveness extends to bacteria that have developed resistance to conventional bactericides, making it a valuable tool in maintaining the integrity and efficiency of water flooding operations. wikipedia.org

CO2 Capture and Mineralization Processes

Aqueous amine solutions are a cornerstone of many carbon dioxide (CO2) capture technologies due to the reaction between the basic amine and the acidic CO2 gas. While specific research focusing exclusively on this compound is not extensively detailed in the provided results, the principles governing amine-based systems are relevant. Amine compounds are investigated for their ability to capture CO2 from flue gas and other sources, which can then be stored or utilized. google.com

A critical aspect of the economic viability of amine-based CO2 capture is the ability to regenerate the absorbent for reuse. After the amine solution is saturated with CO2, it is typically heated in a regenerator or stripper. The applied heat reverses the absorption reaction, releasing a concentrated stream of CO2 for sequestration or use, and regenerating the amine solution for recirculation back to the absorber. google.com Some advanced amine-enriched sorbents can be regenerated by exposing them to an inert gas stream at temperatures between 80°C and 120°C, a process that can occur without significant thermal degradation of the amine complex. google.com The management of moisture can also play a key role in optimizing the energy requirements for regeneration. doe.gov

Emerging Applications and Future Research Directions

The exploration of this compound in advanced synthesis and materials science is paving the way for innovative applications. Key areas of emerging interest include its use as a catalyst, a building block for functional polymers, a templating agent for porous materials, and a component in the formulation of advanced materials such as perovskites and ionic liquids.

Organocatalysis

In the field of organocatalysis, secondary amines and their salts are known to be effective catalysts for various organic transformations. While research directly focused on this compound is still nascent, the bulky nature of the diisobutylamino group presents an interesting avenue for stereoselective synthesis.

Detailed Research Findings: Future research will likely investigate the efficacy of this compound as a catalyst in reactions such as aldol (B89426) condensations, Michael additions, and Mannich reactions. The steric hindrance provided by the isobutyl groups could influence the stereochemical outcome of these reactions, potentially leading to high levels of enantioselectivity or diastereoselectivity. The hydrochloride form can also play a crucial role in modulating the acidity and reactivity of the catalytic system.

Future Research Directions: A key area for future investigation is the development of chiral derivatives of this compound for asymmetric catalysis. Furthermore, immobilizing the catalyst on a solid support could lead to the development of recyclable and more sustainable catalytic systems.

Functional Polymers and Materials

The incorporation of the diisobutylamino moiety into polymer structures can impart unique properties, such as altered solubility, thermal stability, and basicity. This compound can serve as a precursor to monomers or as a modifying agent for existing polymers.

Detailed Research Findings: Research in this area could focus on synthesizing polymers with pendant diisobutylamino groups. These functionalized polymers could find applications as basic catalysts, scavengers for acidic gases, or as components in stimuli-responsive materials. For example, the basic nitrogen atom could be protonated or deprotonated in response to pH changes, leading to conformational changes in the polymer structure.

Future Research Directions: A promising future direction is the development of block copolymers containing diisobutylamino segments, which could self-assemble into well-defined nanostructures. Another area of interest is the preparation of cross-linked resins incorporating this amine for applications in chromatography and ion exchange.

| Potential Polymer Application | Monomer Precursor/Modifying Agent | Resulting Polymer Property |

| Basic Polymeric Catalysts | Vinyl-functionalized Diisobutylamine | Solid-supported basic sites |

| CO2 Capture Materials | Diisobutylamino-functionalized epoxides | High affinity for acidic gases |

| pH-Responsive Hydrogels | Acrylamide copolymers with diisobutylamino side chains | Swelling/deswelling behavior with pH change |

Advanced Materials Synthesis

Detailed Research Findings: Initial studies on related bulky ammonium cations in perovskite formulations have shown that they can enhance moisture resistance and thermal stability. Future work could involve the systematic incorporation of this compound into perovskite precursor solutions to study its effect on film morphology, crystallographic orientation, and optoelectronic properties.

Future Research Directions: A key research goal will be to optimize the concentration of this compound to achieve a balance between improved stability and high power conversion efficiency in perovskite solar cells. Furthermore, its role in other perovskite-based devices, such as LEDs and photodetectors, warrants exploration.

| Perovskite Parameter | Potential Effect of Diisobutylammonium Cation |

| Crystal Structure | Formation of 2D or quasi-2D layered structures |

| Film Morphology | Control over grain size and orientation |

| Device Stability | Enhanced resistance to moisture and thermal stress |

| Power Conversion Efficiency | Potential for improvement through defect passivation |

Zeolites and Porous Materials: Organic ammonium salts can act as structure-directing agents (SDAs) in the synthesis of zeolites and other porous materials, guiding the formation of specific pore architectures. The size and shape of the diisobutylammonium cation could favor the crystallization of novel zeolite frameworks.

Detailed Research Findings: While specific studies using this compound as an SDA are limited, the principle of using bulky organic cations to template microporous and mesoporous materials is well-established. Future research would involve hydrothermal synthesis of zeolites in the presence of this compound and characterizing the resulting crystalline phases.

Future Research Directions: The systematic variation of synthesis conditions (e.g., temperature, pH, reactant ratios) in the presence of this compound could lead to the discovery of new zeolite structures with unique catalytic or separation properties.

Ionic Liquids: Diisobutylammonium hydrochloride can serve as a precursor for the synthesis of protic ionic liquids. These materials have potential applications as electrolytes, solvents for biomass processing, and catalysts.

Detailed Research Findings: By pairing the diisobutylammonium cation with various anions, a range of ionic liquids with tunable properties can be synthesized. Research would focus on characterizing their thermal stability, conductivity, and viscosity.

Future Research Directions: The application of diisobutylammonium-based ionic liquids in areas such as CO2 capture and as media for enzymatic reactions represents a promising avenue for future research.

Analytical Methodologies for Diisobutylamine Hydrochloride Quantification and Detection

Chromatographic Techniques

Chromatographic techniques are powerful tools for the separation, identification, and quantification of components in a mixture. For Diisobutylamine (B89472) hydrochloride, both gas and liquid chromatography offer robust and reliable analytical solutions.

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like diisobutylamine. For the analysis of Diisobutylamine hydrochloride, a derivatization step or a pre-injection liberation of the free amine is typically necessary. Headspace GC is particularly well-suited for this, as it allows for the analysis of the volatile amine without introducing the non-volatile hydrochloride salt into the GC system. ijpsonline.com

In a typical headspace GC method, the this compound sample is dissolved in a suitable high-boiling point solvent within a sealed vial. ijpsonline.com A strong base, such as imidazole (B134444) or sodium hydroxide, is added to the solution to convert the diisobutylammonium chloride into the free, volatile diisobutylamine. ijpsonline.com The vial is then heated to allow the volatile amine to partition into the headspace gas. A sample of this gas is then automatically injected into the gas chromatograph.

Separation is achieved on a capillary column, often with a polar stationary phase, which separates the diisobutylamine from other volatile impurities. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. ijpsonline.comptfarm.pl This method is highly valuable for determining the purity of the compound and for detecting trace levels of volatile organic impurities.

Table 1: Illustrative GC Parameters for Diisobutylamine Analysis

| Parameter | Condition |

|---|---|

| Instrumentation | Gas Chromatograph with Headspace Autosampler and FID |

| Column | e.g., DB-624, 30 m x 0.32 mm i.d., 1.8 µm film thickness ijpsonline.com |

| Carrier Gas | Nitrogen or Helium ijpsonline.com |

| Injector Temperature | 200°C ijpsonline.com |

| Detector Temperature | 250°C ijpsonline.com |

| Oven Program | Isothermal or gradient, e.g., 40°C for 10 min, then ramp to 240°C ijpsonline.com |

| Sample Preparation | Dissolution in DMSO with added base (e.g., imidazole) ijpsonline.com |

| Headspace Incubation | 100°C for 20 min ijpsonline.com |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC method is often suitable.

In this approach, the sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), and injected into the HPLC system. The separation occurs on a C18 or similar non-polar stationary phase column. The mobile phase usually consists of a buffered aqueous solution and an organic modifier. The inclusion of an ion-pairing reagent in the mobile phase can sometimes be used to improve the peak shape and retention of the amine.

Detection is commonly achieved using a UV detector, as the amine may have some absorbance in the lower UV region, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). An HPLC method can be validated according to ICH guidelines to ensure its linearity, accuracy, precision, and robustness for the quantification of this compound in bulk material or formulated products. lcms.cznih.gov

Table 2: Representative HPLC Method Validation Parameters

| Validation Parameter | Typical Specification |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |

| Specificity | No interference from blank or potential impurities |

Titrimetric Methods for Concentration Determination

Titrimetric methods are classical analytical techniques that provide a high degree of precision and accuracy for the determination of the concentration of a substance. For an amine salt like this compound, non-aqueous acid-base titration is the most appropriate titrimetric approach. gfschemicals.comsphinxsai.com

In aqueous solutions, the basicity of amines can be leveled by water, making it difficult to obtain a sharp endpoint during titration. Non-aqueous solvents, such as glacial acetic acid, can enhance the basic properties of weak bases like amines. gfschemicals.com

For the determination of this compound, the sample is dissolved in glacial acetic acid. The hydrochloride salt is treated as a weak base in this medium. The titration is performed with a standardized solution of a strong acid, typically perchloric acid in glacial acetic acid. gfschemicals.comsphinxsai.com The endpoint of the titration can be determined potentiometrically using a pH electrode or a suitable indicator electrode. uomustansiriyah.edu.iqscience.govresearchgate.net The potential change is monitored as the titrant is added, and the equivalence point, where the analyte has been completely neutralized, is identified by a sharp inflection in the titration curve. This method is robust, accurate, and widely used for the assay of amine salts in pharmaceutical and chemical analysis. sphinxsai.com

The reaction can be summarized as follows: (CH₃)₂CHCH₂NH₂⁺CH(CH₃)₂Cl⁻ + HClO₄ → (CH₃)₂CHCH₂NH₂⁺CH(CH₃)₂ClO₄⁻ + HCl